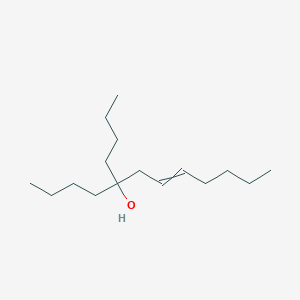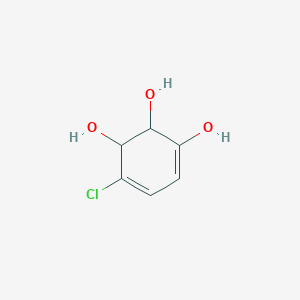
18-(Dimethylamino)octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-(Dimethylamino)octadecanoic acid is a chemical compound with the molecular formula C20H41NO2 It is a derivative of octadecanoic acid, where a dimethylamino group is attached to the 18th carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecanoic acid typically involves the reaction of octadecanoic acid with dimethylamine. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octadecanoic acid, dimethylamine, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
18-(Dimethylamino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
18-(Dimethylamino)octadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which 18-(Dimethylamino)octadecanoic acid exerts its effects involves interactions with cellular membranes and proteins. The dimethylamino group can interact with various molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid:
Hexadecanoic acid:
Uniqueness
18-(Dimethylamino)octadecanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
113394-06-2 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
18-(dimethylamino)octadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h3-19H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
UPUWUGHOSFGDQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)







![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

